molecular formula C32H38O19 B145123 Kaempferol 3-(2Gal-apiosylrobinobioside) CAS No. 132185-73-0

Kaempferol 3-(2Gal-apiosylrobinobioside)

Cat. No. B145123
M. Wt: 726.6 g/mol
InChI Key: PXDYLXHBUIPSMK-MTLNCXRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-(2Gal-apiosylrobinobioside) is a flavonoid compound that is found in various plants and has been extensively studied for its potential therapeutic properties. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

The mechanism of action of Kaempferol 3-(2Gal-apiosylrobinobioside) is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from oxidative damage.

Biochemical And Physiological Effects

Kaempferol 3-(2Gal-apiosylrobinobioside) has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has the ability to induce cell cycle arrest and apoptosis, which are important mechanisms for the prevention and treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using Kaempferol 3-(2Gal-apiosylrobinobioside) in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one of the limitations is its availability, as it can be difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of Kaempferol 3-(2Gal-apiosylrobinobioside). One of the areas of interest is its potential use in the treatment of cancer. It has been found to possess anticancer properties, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine its safety and potential side effects in humans.
Conclusion:
Kaempferol 3-(2Gal-apiosylrobinobioside) is a promising compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of Kaempferol 3-(2Gal-apiosylrobinobioside) can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of various reagents and catalysts to produce the compound. On the other hand, extraction from natural sources involves the isolation of the compound from plants that contain it, such as Gynura divaricata and Gynura procumbens.

Scientific Research Applications

Kaempferol 3-(2Gal-apiosylrobinobioside) has been extensively studied for its potential therapeutic properties. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs and treatments for various diseases.

properties

CAS RN

132185-73-0

Product Name

Kaempferol 3-(2Gal-apiosylrobinobioside)

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1

InChI Key

PXDYLXHBUIPSMK-MTLNCXRHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O

synonyms

kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside

Origin of Product

United States

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